4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride

Electrochemistry Pyrazole Synthesis Chlorination

Researchers requiring regioselective alkylation of amide scaffolds face failure risks from regioisomer contamination or improper salt-form selection. This 4-substituted pyrazole hydrochloride is the definitive solution for exclusive N-monoalkylation under neutral conditions, eliminating O-alkylation side products and tedious isomer separations. • Exclusive N-monoalkylation of amides, carbamates, and ureas without harsh bases or protecting groups • HCl salt form ensures long-term storage stability and precise weighing for reproducible biological assays • 4-Substitution pattern essential for constructing bidentate metal-chelating ligand frameworks (e.g., Gd(III) paramagnetic contrast agents)

Molecular Formula C6H10Cl2N2
Molecular Weight 181.06 g/mol
CAS No. 1390655-08-9
Cat. No. B1527953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride
CAS1390655-08-9
Molecular FormulaC6H10Cl2N2
Molecular Weight181.06 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)CCl.Cl
InChIInChI=1S/C6H9ClN2.ClH/c1-5-6(3-7)4-8-9(5)2;/h4H,3H2,1-2H3;1H
InChIKeyRGBJSMVONAQCKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride (CAS 1390655-08-9): Key Intermediate and Research Tool


4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride is a functionalized pyrazole building block with the molecular formula C6H10Cl2N2 and a molecular weight of 181.06 g/mol [1]. Its structure comprises a pyrazole core with methyl groups at the 1- and 5- positions and a reactive chloromethyl substituent at the 4-position, offered as a hydrochloride salt to enhance stability and handling . This compound is primarily utilized as an alkylating agent in organic synthesis and as a reactive intermediate in medicinal chemistry, and is available from major chemical suppliers for research and development purposes [2][3].

Why 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride Cannot Be Replaced by Unqualified Analogs


In pyrazole chemistry, seemingly minor structural variations—such as the position of the chloromethyl group or the presence of the hydrochloride salt—can profoundly alter reactivity, stability, and application outcomes. For instance, the 3-chloromethyl regioisomer (3-(chloromethyl)-1,5-dimethyl-1H-pyrazole, CAS 180519-09-9) is a distinct chemical entity with a different molecular formula (C6H9ClN2), monoisotopic mass (144.04543 Da), and InChIKey (BXDLNPSUWNWPNY-UHFFFAOYSA-N) [1]. More importantly, its substitution pattern changes the electronic environment of the pyrazole ring and alters the steric and electronic properties of the reactive center, which directly impacts its behavior in nucleophilic substitution reactions and its utility as a building block [2]. Similarly, the free base form (4-(chloromethyl)-1,5-dimethyl-1H-pyrazole, CAS 955863-21-5) lacks the stabilizing hydrochloride salt, which can affect its long-term storage stability and handling characteristics . Generic substitution without verifying the precise substitution pattern and salt form introduces significant and unacceptable risk of synthetic failure or unreliable results.

Quantitative Differentiation: 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride vs. In-Class Alternatives


Regioisomeric Differentiation: Electrosynthetic Yield Comparison

The electrochemical synthesis of 4-chloro-substituted pyrazoles is highly dependent on the substrate's substitution pattern. In a direct comparative study under identical galvanostatic conditions (Pt anode, aqueous NaCl, diaphragm electrolysis), the yield of the 4-chloro product from 1,5-dimethylpyrazole was reported as 53% [1]. This contrasts with a significantly higher 92% yield for the analogous chlorination of 3,5-dimethylpyrazole under the same conditions [1]. This quantitative difference in electrosynthetic efficiency is a critical factor for evaluating the feasibility and cost-effectiveness of industrial-scale production routes for this specific regioisomer.

Electrochemistry Pyrazole Synthesis Chlorination

Comparative Reactivity: 4-Chloromethylpyrazoles as Selective N-Alkylating Agents

In alkylation reactions, the position of the chloromethyl group dictates chemoselectivity. A study established that 4-chloromethylpyrazoles react readily with amides, carbamates, ureas, and azoles under neutral conditions, providing exclusively N-monoalkylated derivatives [1]. This is in contrast to typical alkyl halides, which often yield mixtures of O- and N-alkylated isomers under similar neutral conditions [1]. This property is directly attributed to the 4-substitution pattern on the pyrazole ring, making it a uniquely selective reagent for introducing a 4-pyrazolylmethyl group, especially with weakly nucleophilic substrates [1].

Organic Synthesis Alkylation Regioselectivity

Enzyme Inhibition: Kinetic Parameters for 4-(Chloromethyl)pyrazole

The compound's biological activity is also regioisomer-dependent. A study investigating pyrazole derivatives as inhibitors of liver alcohol dehydrogenase (LADH) reported that the 4-(chloromethyl)pyrazole isomer strongly inhibited the enzyme in the presence of NAD+, due to the formation of a slowly dissociable enzyme-NAD+-pyrazole complex with a dissociation rate constant of 10⁻³ s⁻¹ . Notably, this specific isomer did not irreversibly inactivate the enzyme, a mechanistic detail crucial for its use as a biochemical tool .

Enzymology Biochemistry Inhibition

Physicochemical Property Differentiation: Salt Form Advantage

A critical differentiator is the hydrochloride salt form of the target compound (MW 181.06) compared to its free base analog, 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole (CAS 955863-21-5, MW 144.60) [1]. While the free base is a liquid or low-melting solid, the hydrochloride salt is a solid with a reported melting point of 143-145°C . This solid form significantly enhances long-term storage stability, simplifies handling and accurate weighing, and provides a purer, more consistent starting material for sensitive reactions.

Solid Form Stability Handling

Optimal Use Cases for 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride (CAS 1390655-08-9)


Synthesis of N-Alkylated Amides and Ureas for Library Generation

Due to its demonstrated ability to effect exclusive N-monoalkylation of amides, carbamates, and ureas under neutral conditions [1], this compound is an optimal reagent for diversifying amide-containing scaffolds in medicinal chemistry. It provides a clean and efficient route to introduce a 1,5-dimethyl-1H-pyrazol-4-yl)methyl group, a motif of potential interest in drug discovery, without the need for harsh bases or tedious separation of O-/N-alkylated isomers.

Precursor for Bidentate Ligand Systems in Coordination Chemistry

The compound is a key intermediate for creating complex pyrazole-based ligand frameworks. Its 4-substitution pattern is crucial for constructing bidentate or multidentate ligands used to chelate metal ions, including Gd(III) for potential use as paramagnetic contrast agents [2]. The hydrochloride salt provides the necessary purity and stability for the multi-step syntheses required to build these advanced coordination complexes.

Building Block for Structure-Activity Relationship (SAR) Studies

The defined and reversible inhibitory activity of the 4-(chloromethyl)pyrazole core against enzymes like LADH makes this compound and its derivatives valuable tools for SAR investigations. Its specific kinetic profile (slow dissociation, reversible binding) allows researchers to probe binding pockets and map interactions within the active site of NAD-dependent enzymes. The solid salt form facilitates precise weighing for reproducible biological assays.

Investigating Regioselective Electrochemical Transformations

The well-documented but moderate yield (53%) for the direct electrosynthesis of 4-chloro-1,5-dimethylpyrazole [3] highlights an active area for process chemistry development. This makes the compound not only a target molecule but also a benchmark substrate for researchers aiming to optimize and understand the parameters that govern the regioselectivity of electrochemical halogenation in substituted pyrazoles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.